molecular formula C22H21FN6O2S B2837741 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014048-77-1

3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2837741
CAS No.: 1014048-77-1
M. Wt: 452.51
InChI Key: URIHSQLBLVKQCU-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, pyrazole, pyridazine, and sulfonamide groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly significant, as it can mimic the structure of natural substrates or inhibitors, making it a candidate for drug development.

Medicine

In medicine, 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is investigated for its potential therapeutic effects. It may act on specific biological pathways, offering possibilities for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of agrochemicals, dyes, and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a precursor such as 3,4,5-trimethyl-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazines and diketones.

    Synthesis of the Pyridazine Moiety: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring, often involving nitration and subsequent reduction steps.

    Coupling Reactions: The pyridazine-pyrazole intermediate is coupled with a 4-aminophenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Final Assembly: The final step involves the sulfonamide formation, typically through the reaction of the amine with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Coupling Reactions: The aromatic rings can undergo further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI).

    Coupling Reagents: Palladium catalysts, boronic acids, and halides for Suzuki-Miyaura coupling.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
  • 3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
  • 3-fluoro-N-(4-((6-(3,4,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Uniqueness

The uniqueness of 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIHSQLBLVKQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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